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Compound of Interest

Compound Name: Cefdinir related compound A

CAS No.: 178422-42-9

Cat. No.: B1180400

Get Quote

Executive Technical Summary
Cefdinir Related Compound A is not a simple stereo-isomer; it is a complex mixture of four

diastereomers resulting from the rearrangement of the cephalosporin nucleus. Designated

chemically as the "open-ring lactone," it represents a significant degradation pathway where

the fundamental

-lactam architecture is compromised, leading to a fused furo[3,4-d][1,3]thiazine system.

USP Designation: Cefdinir Related Compound A[1][2][3]

Chemical Name: (2R)-2-[(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-2-

[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid[1][4]

[5][6][7]

CAS Number: 178422-42-9[5][7][8][9]

Molecular Formula:
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[3][5][7][9]

Molecular Weight: 413.43 g/mol [10]

Regulatory Limit: NMT 0.7% (Sum of isomers a, b, c, and d) [USP Monograph]

Chemical Architecture & Isomerism
Unlike the parent Cefdinir, which possesses a classic cephem skeleton (4-thia-1-

azabicyclo[4.2.0]oct-2-ene), Related Compound A arises from an intramolecular

rearrangement.

Structural Transformation
The transformation involves the opening of the four-membered

-lactam ring and a subsequent recyclization involving the C3-vinyl group. This forms a bicyclic
system containing a

-lactone fused to a thiazine ring.

Parent Structure (Cefdinir):

-lactam fused to dihydrothiazine with a vinyl group at C3.

Impurity Structure (Related Comp A): Furo[3,4-d][1,3]thiazine core.[1][2][3][4][5][6][7][9][10]

The "5-methyl" and "7-oxo" nomenclature confirms the lactonization.

Stereochemical Complexity
The IUPAC name indicates (2RS, 5RS) stereochemistry at the new ring junction. Because

Cefdinir itself has fixed chirality at the side chain attachment (C7 of the original cephem), the

rearrangement creates new chiral centers, resulting in four distinct peaks in reverse-phase

chromatography:

Isomer a (RRT ~0.85)[6]

Isomer b (RRT ~0.93)

Isomer c (RRT ~1.11)
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Isomer d (RRT ~1.14)

Note: RRT values are relative to Cefdinir (approx. 16 min).

Mechanistic Formation Pathway
The formation of Related Compound A is a stability-indicating event, often driven by hydrolytic

stress or specific pH conditions that favor

-lactam cleavage followed by intramolecular trapping.

Diagram 1: Degradation & Rearrangement Logic
The following diagram illustrates the theoretical flow from the parent drug to the open-ring

lactone species.

Mechanism Key
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Click to download full resolution via product page

Caption: Mechanistic pathway showing the conversion of Cefdinir to Related Compound A via

beta-lactam ring opening and subsequent recyclization.

Analytical Methodology (USP Protocol)
The separation of Related Compound A is challenging due to its four isomeric forms. The USP

monograph mandates a specific ion-pairing reverse-phase HPLC method.

Chromatographic Conditions
The use of Tetramethylammonium Hydroxide (TMAH) is non-negotiable; it acts as an ion-

pairing agent to resolve the polar carboxylates and the lactone isomers.

Parameter Specification Causality / Rationale

Column
L1 Packing (C18), 4.6 mm ×

15 cm, 5 µm

Standard C18 provides

hydrophobic selectivity for the

methyl/vinyl differences.

Mobile Phase A
0.1% TMAH (pH 5.[11]5) + 0.1

M EDTA

TMAH improves peak shape

for acidic cephalosporins;

EDTA chelates trace metals

that cause tailing.

Mobile Phase B
0.1% TMAH (pH 5.5) : ACN :

MeOH : EDTA

High organic modifier ratio for

gradient elution.[11]

Flow Rate 1.0 mL/min
Optimized for diffusion kinetics

in 5 µm particles.

Detection UV 254 nm

Matches the absorption max of

the aminothiazole

chromophore.

Temperature 40°C

Elevated temperature reduces

viscosity and improves mass

transfer for isomer resolution.
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System Suitability Requirements
A self-validating protocol must meet these criteria before sample analysis:

Resolution (R): NLT 1.5 between the third peak of Related Compound A and the Cefdinir

peak.

Tailing Factor: NMT 1.5 for the Cefdinir peak.

Precision: RSD NMT 1.0% for replicate injections.

Diagram 2: Analytical Decision Tree
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Click to download full resolution via product page

Caption: Logic flow for verifying HPLC system suitability specifically for the resolution of

Related Compound A isomers.

Preparation & Isolation Strategy
Since Related Compound A is a mixture of degradation products, "synthesis" typically refers to

controlled degradation and purification rather than de novo synthesis.

Protocol: Controlled Degradation
To generate a reference standard enriched with Related Compound A:

Stress Condition: Prepare a solution of Cefdinir (1 mg/mL) in 0.1 N HCl or phosphate buffer

at pH 2.0.

Incubation: Heat at 60°C for 4–6 hours. This promotes the acid-catalyzed opening of the
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-lactam and rearrangement.

Monitoring: Analyze aliquots via HPLC. The open-ring lactones (Isomers a–d) will appear at

RRT 0.85–1.15.

Isolation:

Use Preparative HPLC with a C18 column.

Mobile Phase: 0.1% Formic Acid / Acetonitrile gradient (volatile buffer allows

lyophilization).

Collect the four peaks eluting immediately before and after the main peak (depending on

exact gradient).

Characterization: Confirm structure via LC-MS/MS (Parent ion [M+H]+ 414 m/z) and NMR to

verify the loss of the

-lactam ring signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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